BMP-22

Beschreibung

Eigenschaften

IUPAC Name |

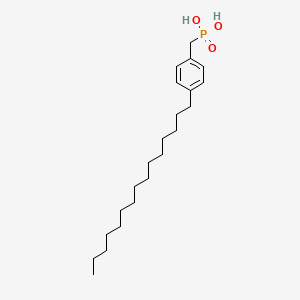

(4-pentadecylphenyl)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)20-26(23,24)25/h16-19H,2-15,20H2,1H3,(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVBRTAQHMKHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC=C(C=C1)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Function of Di-22:6-Bis(monoacylglycero)phosphate (BMP) in Lysosomal Storage Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(monoacylglycero)phosphate (BMP), particularly its di-docosahexaenoyl (22:6) isoform (Di-22:6-BMP), is a pivotal, yet atypical, phospholipid almost exclusively located within the late endosomes and lysosomes.[1] Initially identified as lysobisphosphatidic acid (LBPA), BMP has emerged from a structural curiosity to a key regulator of lysosomal homeostasis.[1][2] Its unique sn-1:sn-1' stereochemical configuration confers resistance to the hydrolytic environment of the lysosome, enabling its critical functions.[2] In the context of lysosomal storage disorders (LSDs), a group of over 50 inherited metabolic diseases, the metabolism and levels of BMP are significantly dysregulated.[3][4] This dysregulation is not merely a consequence of lysosomal dysfunction but actively contributes to the pathophysiology of these disorders. Furthermore, Di-22:6-BMP has been established as a sensitive and specific non-invasive biomarker for several LSDs, most notably Niemann-Pick disease Type C, and for monitoring drug-induced phospholipidosis (DIPL), a condition that phenocopies many aspects of LSDs.[][6] This guide provides an in-depth examination of the core functions of Di-22:6-BMP, its role in the pathology of LSDs, detailed experimental protocols for its quantification, and its implications for therapeutic development.

Core Functions of BMP in Lysosomal Physiology

BMP's role in the lysosome is multifaceted, spanning structural organization, enzymatic activation, and substrate trafficking. It constitutes a significant portion, up to 15-20%, of the phospholipids in the inner membranes of late endosomes/lysosomes.[1]

Structural Keystone of Intraluminal Vesicles (ILVs)

BMP's conical molecular shape is thought to induce negative membrane curvature, a property essential for the inward budding of the endosomal membrane to form the intraluminal vesicles (ILVs) that are characteristic of multivesicular bodies.[2][] These BMP-enriched ILVs serve as the primary sites for the degradation of lipids and other macromolecules delivered to the lysosome.[2][7] The unique stereochemistry of BMP protects it from degradation by the very lipases it helps to organize, ensuring the stability of this critical platform.[7]

A Platform for Enzymatic Activity

Within the acidic milieu of the lysosome, BMP's phosphate group remains negatively charged, allowing it to serve as an electrostatic docking site for a variety of soluble lysosomal hydrolases and activator proteins that possess positively charged domains.[2][8] This interaction is not passive; BMP actively stimulates the catalytic activity of several key enzymes involved in lipid catabolism.[9]

Key enzymes and proteins activated or modulated by BMP include:

-

Acid Sphingomyelinase (ASM): Crucial for the breakdown of sphingomyelin.[9][10]

-

Glucocerebrosidase (GBA): The enzyme deficient in Gaucher disease, responsible for glucosylceramide degradation. Its activity is stimulated by BMP in conjunction with its cofactor, Saposin C.[9][10][11]

-

GM2 Activator Protein (GM2AP) and Hexosaminidase A (HEXA): Essential for the degradation of GM2 gangliosides.[9]

-

Niemann-Pick C2 Protein (NPC2): A soluble cholesterol-binding protein that, in concert with BMP, facilitates the first step of cholesterol egress from the lysosome.[12]

-

Saposin Proteins (A, B, C, D): These are sphingolipid activator proteins whose functions in presenting lipid substrates to hydrolases are enhanced by the presence of BMP.[10][11]

Regulator of Lysosomal Lipid Trafficking

BMP is a central player in the intricate process of lipid sorting and export from the lysosome. Its most well-characterized role is in cholesterol trafficking. BMP interacts directly with NPC2, promoting the transfer of cholesterol from the ILVs to the membrane-bound NPC1 protein, which then exports cholesterol out of the lysosome.[1][12] Consequently, disruption of BMP function is sufficient to induce a cholesterol accumulation phenotype similar to that seen in Niemann-Pick disease Type C (NPC).[13]

Dysregulation of Di-22:6-BMP in Lysosomal Storage Disorders

In many LSDs, the genetic defect leads to the accumulation of a primary substrate, which in turn causes a "traffic jam" within the lysosome, impairing overall function and leading to the secondary storage of other lipids, including BMP.[14] The specific profile of BMP species, particularly the elevation of Di-22:6-BMP, is a characteristic feature of several LSDs.

Niemann-Pick Disease Type C (NPC)

NPC is a neurodegenerative disorder caused by mutations in the NPC1 or NPC2 genes, leading to a massive accumulation of unesterified cholesterol and other lipids within lysosomes.[15] This disease provides the most striking example of Di-22:6-BMP dysregulation. Urinary levels of Di-22:6-BMP are dramatically elevated in NPC patients and serve as a highly sensitive and specific clinical biomarker for the disease.[6][16]

Gaucher Disease (GD)

Caused by a deficiency of the enzyme glucocerebrosidase (GBA), Gaucher disease is characterized by the accumulation of glucosylceramide, primarily in macrophages.[17] Studies have shown a significant elevation of BMP in plasma samples from Gaucher patients, with the Di-18:1 species being particularly prominent.[8][11] However, other polyunsaturated species, including Di-22:6-BMP, are also found to be elevated.[11]

Other Lysosomal Disorders

Alterations in BMP levels and acyl chain composition have been documented in a range of other LSDs, highlighting its central role in lysosomal pathology.[18]

-

GM1 Gangliosidosis: Brain samples from patients show significantly elevated BMP, with Di-22:6, Di-18:0, and Di-18:1 being the most abundant species.[8][11]

-

Fabry Disease: Cultured skin fibroblasts from patients show elevated BMP levels, with Di-22:6-BMP being a major accumulating species.[11]

-

Parkinson's Disease (PD) with GBA1 and LRRK2 mutations: While not a classical LSD, PD associated with mutations in the LSD gene GBA1 and the lysosome-related gene LRRK2 also shows elevated urinary concentrations of Di-22:6-BMP and Di-18:1-BMP.[19][20]

Quantitative Data on BMP Alterations in LSDs

The following tables summarize quantitative findings regarding BMP levels in various LSDs and baseline levels in control subjects.

Table 1: Alterations of BMP Species in Lysosomal Storage Disorders

| Disease | Analyte | Matrix | Fold Change vs. Control | Key Findings & Citation |

|---|---|---|---|---|

| Niemann-Pick Type C (NPC) | Di-22:6-BMP | Urine | 51.4-fold increase (mean) | A highly sensitive (100%) and specific (96.7%) biomarker for NPC diagnosis.[6][21] |

| Gaucher Disease | Di-18:1-BMP | Plasma | Significantly elevated | Di-18:1 BMP is the most prevalent species found to be elevated in plasma.[8][11] |

| GM1 Gangliosidosis | Total BMP | Brain Tissue | Significantly elevated | Di-22:6, Di-18:0, and Di-18:1 were the most abundant species.[8][11] |

| Metabolic/Kidney Disease | Di-22:6-BMP | Urine | ~2-fold increase | Elevated levels are associated with renal dysfunction in metabolic disease models.[2][8] |

| PD (LRRK2/GBA1 variants) | Di-22:6-BMP | Urine | Significantly elevated | Levels negatively correlate with Montreal Cognitive Assessment (MoCA) scores in carriers.[19] |

Table 2: Baseline Concentrations of Di-22:6-BMP in Healthy Subjects

| Species | Matrix | Mean Concentration (± SD) | Range | Citation |

|---|---|---|---|---|

| Human | Plasma | 0.29 ± 0.15 ng/mL | 0.11 - 0.79 ng/mL | [21] |

| Human | Urine | 0.86 ± 1.1 ng/mg creatinine | 0.1 - 4.4 ng/mg creatinine | [21] |

| Rat | Plasma | 0.84 ± 0.31 ng/mL | 0.44 - 1.62 ng/mL | [16] |

| Mouse | Plasma | 0.24 ± 0.08 ng/mL | 0.14 - 0.44 ng/mL | [16] |

| Dog | Plasma | 0.35 ± 0.12 ng/mL | 0.18 - 0.62 ng/mL | [16] |

| Monkey | Plasma | 0.48 ± 0.24 ng/mL | 0.23 - 1.13 ng/mL |[16] |

Experimental Protocols

The gold standard for the accurate and sensitive quantification of Di-22:6-BMP is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Di-22:6-BMP in Urine/Plasma by LC-MS/MS

1. Objective: To determine the absolute concentration of Di-22:6-BMP in a biological fluid.

2. Materials:

-

Biological sample (Urine or Plasma).

-

Internal Standard (IS): Mass-shifted, stable isotope-labeled Di-22:6-BMP (e.g., di-22:6 BMP-d5).[10]

-

Lipid Extraction Solvents: Dichloromethane, Methanol (HPLC grade).

-

Reconstitution Solvent: Water/Methanol/Acetonitrile solution.[21]

-

LC-MS/MS System: A triple quadrupole (QQQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a UPLC/HPLC system.[10][16]

-

Analytical Column: C18 reverse-phase column (e.g., Synergi Hydro RP).[22]

3. Procedure:

-

Sample Preparation & Internal Standard Spiking:

-

Thaw biological samples on ice.

-

To a defined volume of sample (e.g., 100 µL), add a known amount of the internal standard (di-22:6 BMP-d5). The IS corrects for variability in extraction and ionization.

-

-

Lipid Extraction (Folch Method or similar):

-

Add a 2:1 mixture of dichloromethane:methanol to the sample.

-

Vortex vigorously to ensure monophasic mixing and protein precipitation.

-

Centrifuge to separate the layers. The lower organic layer contains the lipids.

-

Carefully collect the lower phospholipid-containing layer.[21]

-

Evaporate the solvent to dryness under a stream of nitrogen gas.

-

-

Reconstitution:

-

Reconstitute the dried lipid extract in a small, precise volume of the reconstitution solvent (e.g., 100 µL).[21] This step concentrates the analyte for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto the C18 column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol) to separate Di-22:6-BMP from other lipids and isomers.

-

Mass Spectrometry: Operate the mass spectrometer in either positive or negative ion mode.[23] Use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte (Di-22:6-BMP) and the internal standard.

-

Standard Curve: Prepare a standard curve using known concentrations of a Di-22:6-BMP reference standard (e.g., 0.1 to 25 ng/mL) spiked into a control matrix.[21]

-

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Plot this ratio against the known concentrations of the standard curve to generate a linear regression.

-

Use the regression equation to calculate the concentration of Di-22:6-BMP in the unknown samples.

-

For urine samples, normalize the final concentration to urinary creatinine levels to account for variations in urine dilution.[21]

Alternative Methodologies

-

Thin Layer Chromatography (TLC): Can be used for a preliminary, qualitative separation of BMP from other phospholipid classes but cannot resolve individual acyl species or isoforms.[22]

-

Antibody/Dye-Based Methods: Antibodies against BMP and specific dyes can be used for visualization in microscopy, but they lack the specificity for different acyl chains and the quantitative power of mass spectrometry.[10]

Visualizing BMP Pathways and Workflows

The following diagrams, generated using DOT language, illustrate key processes involving BMP.

Caption: BMP on ILVs acts as a docking site to recruit and activate lysosomal enzymes like GBA and ASM for lipid degradation.

Caption: BMP facilitates NPC2-mediated extraction and transfer of cholesterol from ILVs to NPC1 for egress from the lysosome.

Caption: Standard workflow for the quantification of Di-22:6-BMP as a biomarker from biological samples.

Implications for Drug Development

The central role of Di-22:6-BMP in lysosomal pathology makes it a valuable tool and potential target for therapeutic development.

-

Non-Invasive Biomarker: Urinary or plasma Di-22:6-BMP serves as a pharmacodynamic biomarker in clinical trials for LSDs like NPC and GBA-PD.[6][24] It can be used to stratify patient populations, demonstrate target engagement, and monitor the biological response to therapies such as enzyme replacement, substrate reduction, or gene therapy.[25]

-

Safety Assessment: Di-22:6-BMP is a validated biomarker for drug-induced phospholipidosis (DIPL), a potential off-target effect of cationic amphiphilic drugs that can cause lysosomal stress.[][16] Monitoring this biomarker in preclinical and clinical studies can provide an early warning for this toxicity.[26]

-

Therapeutic Target: Given that increasing BMP levels can partially rescue cholesterol storage in NPC1-deficient cells, strategies aimed at modulating the activity of BMP-synthesizing enzymes (like CLN5, PLD3, and PLD4) are being explored as a novel therapeutic avenue for certain LSDs.[7][12][27]

Conclusion and Future Directions

Di-22:6-BMP is far more than a passive component of the lysosomal membrane; it is an active and essential regulator of lysosomal function. Its accumulation in various lysosomal storage disorders underscores its central role in the pathogenic cascade of these diseases. The establishment of Di-22:6-BMP as a robust, non-invasive biomarker has already transformed the diagnostic and drug development landscape for Niemann-Pick Type C and is proving valuable for other neurodegenerative conditions.

Future research will likely focus on several key areas:

-

Elucidating Synthesis and Regulation: A complete understanding of the enzymes and pathways that control BMP synthesis and acyl chain remodeling will open new doors for therapeutic intervention.[2][12]

-

Function of Specific Acyl Chains: Determining why specific species like Di-22:6-BMP accumulate in certain diseases and their precise functional differences from other species (e.g., Di-18:1-BMP) will refine our understanding of LSD pathophysiology.[2]

-

Expanding Biomarker Utility: Validating the use of Di-22:6-BMP and other BMP species as biomarkers for a broader range of LSDs and other neurodegenerative diseases.[28]

References

- 1. Lysobisphosphatidic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The Bis(monoacylglycero)-phosphate Hypothesis: From Lysosomal Function to Therapeutic Avenues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The rapidly evolving view of lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Di-22:6-bis(monoacylglycerol)phosphate: A clinical biomarker of drug-induced phospholipidosis for drug development and safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. med.upenn.edu [med.upenn.edu]

- 10. biorxiv.org [biorxiv.org]

- 11. The Emerging and Diverse Roles of Bis(monoacylglycero) Phosphate Lipids in Cellular Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. annualreviews.org [annualreviews.org]

- 14. Lysosomal Lipid Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biomarkers in Lysosomal Storage Diseases [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. ahajournals.org [ahajournals.org]

- 18. Effect of lysosomal storage on bis(monoacylglycero)phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. LRRK2 and GBA1 variant carriers have higher urinary bis(monacylglycerol) phosphate concentrations in PPMI cohorts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Extracellular vesicle-mediated release of bis(monoacylglycerol)phosphate is regulated by LRRK2 and Glucocerebrosidase activity [elifesciences.org]

- 21. ovid.com [ovid.com]

- 22. EP2419742B1 - Detecting phospholipidosis and diagnosing lysosomal storage disorders - Google Patents [patents.google.com]

- 23. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 24. mdpi.com [mdpi.com]

- 25. Drug Discovery Solutions for Lysosomal Storage Disorders - CD BioSciences [lysosomexper.com]

- 26. researchgate.net [researchgate.net]

- 27. Driver of neurodegenerative diseases revealed | Sarafan ChEM-H [chemh.stanford.edu]

- 28. Lysosomal dysfunction in neurodegeneration: emerging concepts and methods - PMC [pmc.ncbi.nlm.nih.gov]

Di-22:6-BMP: A Comprehensive Technical Guide to its Role as a Biomarker for Drug-Induced Phospholipidosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced phospholipidosis (DIPL) is a lysosomal storage disorder characterized by the excessive accumulation of phospholipids within cells, leading to the formation of multilamellar bodies.[1][2][3][4] This condition is a significant concern during drug development, as numerous cationic amphiphilic drugs (CADs) have been shown to induce it.[5][6] Monitoring DIPL has traditionally been challenging, often requiring invasive tissue biopsies and electron microscopy.[3] The discovery of di-22:6-bis(monoacylglycerol)phosphate (Di-22:6-BMP) as a non-invasive biomarker that can be reliably measured in plasma, serum, and urine has revolutionized the safety assessment of new chemical entities.[7][8] This technical guide provides an in-depth overview of Di-22:6-BMP, its role in the mechanism of DIPL, and detailed protocols for its use as a clinical and preclinical biomarker.

The Role of Di-22:6-BMP in Lysosomal Function and DIPL

Bis(monoacylglycerol)phosphate (BMP) is a key anionic phospholipid predominantly found in the internal membranes of late endosomes and lysosomes.[9][10] It plays a crucial role in various lysosomal processes, including:

-

Lysosomal Stability and Function: BMP is integral to the structural integrity and proper functioning of lysosomes.

-

Enzyme Activation: It acts as a cofactor for the activation of several lysosomal hydrolases, such as acid sphingomyelinase and lysosomal phospholipase A2 (LPLA2), which are essential for the breakdown of lipids.[7][9][10]

-

Endosomal Transport: BMP is involved in the trafficking of molecules within the endosomal-lysosomal system.

Drug-induced phospholipidosis is primarily caused by cationic amphiphilic drugs (CADs). These molecules, characterized by a hydrophobic ring and a hydrophilic amine group, can readily cross cell membranes.[5] Once inside the acidic environment of the lysosome, the amine group becomes protonated, trapping the drug within the organelle.[11] The accumulation of these cationic drugs within the lysosome leads to the inhibition of lysosomal phospholipases, particularly LPLA2.[6][9] This inhibition disrupts the normal catabolism of phospholipids, causing their accumulation and the subsequent increase in BMP levels. Di-22:6-BMP, a specific isoform of BMP containing two docosahexaenoic acid (22:6) fatty acid chains, has been identified as a particularly sensitive and specific biomarker for this condition.[8][12]

Quantitative Data on Di-22:6-BMP as a DIPL Biomarker

The following tables summarize key quantitative findings from preclinical and clinical studies, highlighting the utility of Di-22:6-BMP as a biomarker for DIPL and related lysosomal storage disorders.

Table 1: Changes in Di-22:6-BMP Levels in Animal Models of DIPL

| Animal Model | Drug Administered (Dose) | Matrix | Fold Increase in Di-22:6-BMP (vs. Control) | Reference |

| Rat | Amiodarone (150 mg/kg/day for 12 days) | Serum & Urine | Up to 10-fold | [13] |

| Rat | Amiodarone, Chloroquine, Compound A | Urine | Significant increase | [5] |

| Rat | Amiodarone, 4,4'-diethylaminoethoxyhexestrol dihydrochloride | Serum & Urine | Significant increase | [14] |

Table 2: Di-22:6-BMP Levels in a Human Lysosomal Storage Disorder with Similarities to DIPL

| Condition | Patient Population | Matrix | Fold Increase in Di-22:6-BMP (vs. Healthy Controls) | Diagnostic Accuracy | Reference |

| Niemann-Pick type C (NPC) Disease | NPC Patients | Urine | 51.4-fold | 96.7% specificity, 100% sensitivity | [8][15] |

Table 3: Diagnostic Performance of Urinary Di-22:6-BMP for DIPL in Rats

| Parameter | Value |

| Predictive Accuracy for DIPL | Significantly better than other phospholipids |

| Predictive Accuracy for Tissue Injury | Least predictive among phospholipids assayed |

Experimental Protocols

This section provides detailed methodologies for inducing DIPL in vitro and for the quantification of Di-22:6-BMP in biological matrices.

Protocol 1: In Vitro Induction of Phospholipidosis in Cell Culture

This protocol describes a method for inducing DIPL in a human hepatoma cell line (HepG2) for screening purposes.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Cationic amphiphilic drug (e.g., Amiodarone, Chloroquine)

-

Fluorescently labeled phospholipid probe (e.g., NBD-PE) or phospholipidosis detection reagent (e.g., LipidTox™)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding: Seed HepG2 cells into multi-well plates at a density that allows for optimal growth and treatment.

-

Drug Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of the test compound (CAD) for 24-72 hours.[3] Include a vehicle control (e.g., DMSO) and a known DIPL-inducing drug as a positive control.

-

Staining: Following treatment, wash the cells with PBS and incubate them with a fluorescent phospholipid probe according to the manufacturer's instructions. This probe will accumulate in the lysosomes along with the excess phospholipids.

-

Imaging: Wash the cells again with PBS to remove any unbound probe.

-

Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the fluorescence intensity within the cells to determine the extent of phospholipid accumulation. A significant increase in fluorescence in treated cells compared to control cells indicates the induction of phospholipidosis.[16]

Protocol 2: Quantification of Di-22:6-BMP in Urine and Plasma by LC-MS/MS

This protocol outlines the key steps for the sensitive and specific quantification of Di-22:6-BMP using liquid chromatography-tandem mass spectrometry.

Materials:

-

Urine or plasma samples

-

Internal standard (e.g., deuterated Di-22:6-BMP)

-

Organic solvents (e.g., acetonitrile, methanol, chloroform)

-

Formic acid

-

LC-MS/MS system (e.g., SCIEX Triple Quad™ 6500)[8]

-

Analytical column (e.g., C18 reverse phase)

Procedure:

-

Sample Preparation (Urine):

-

Thaw frozen urine samples.

-

Add an internal standard to a specific volume of urine.

-

Perform a liquid-liquid extraction by adding a mixture of organic solvents (e.g., chloroform/methanol).

-

Vortex and centrifuge to separate the organic and aqueous layers.

-

Collect the organic layer containing the lipids.

-

Dry the organic extract under a stream of nitrogen.

-

Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.[17]

-

-

Sample Preparation (Plasma):

-

Thaw frozen plasma samples.

-

Add an internal standard.

-

Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the lipids.

-

Dry the supernatant and reconstitute as described for urine samples.[1]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate Di-22:6-BMP from other lipids using a C18 reverse-phase column with a gradient of mobile phases (e.g., water and acetonitrile/methanol with formic acid).

-

Detect and quantify Di-22:6-BMP and its internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for Di-22:6-BMP are monitored for accurate quantification.

-

-

Data Analysis:

-

Calculate the concentration of Di-22:6-BMP in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a Di-22:6-BMP standard.

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and processes described in this guide.

References

- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 2. Identification of Drugs Inducing Phospholipidosis by Novel in vitro Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. US8313949B2 - Detecting phospholipidosis and diagnosing lysosomal storage disorders - Google Patents [patents.google.com]

- 6. Mechanism of phospholipidosis in amiodarone pulmonary toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The role of lysosomal phospholipase A2 in the catabolism of bis(monoacylglycerol)phosphate and association with phospholipidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. med.upenn.edu [med.upenn.edu]

- 11. Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of urinary and serum levels of di-22:6-bis(monoacylglycerol)phosphate as noninvasive biomarkers of phospholipidosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Di-22:6-bis(monoacylglycerol)phosphate: A clinical biomarker of drug-induced phospholipidosis for drug development and safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 17. EP2419742B1 - Detecting phospholipidosis and diagnosing lysosomal storage disorders - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Cellular Localization and Distribution of Di-22:6-Bis(monoacylglycero)phosphate

Abstract

Bis(monoacylglycero)phosphate (BMP) is a unique, negatively charged glycerophospholipid predominantly found within the endolysosomal system of mammalian cells. Among its various acyl chain compositions, the docosahexaenoic acid (DHA)-containing species, Di-22:6-BMP, has garnered significant attention due to its distinct biological roles and its emergence as a key biomarker in various pathological conditions. This technical guide provides a comprehensive overview of the cellular localization and distribution of Di-22:6-BMP, details the experimental methodologies used for its study, and illustrates its involvement in critical cellular pathways.

Cellular Localization of Di-22:6-BMP

Di-22:6-BMP, like other BMP isoforms, exhibits a highly specific and restricted subcellular localization. It is almost exclusively found within the membranes of late endosomes and lysosomes[1][2][3][4]. While BMP constitutes a minor fraction of total cellular phospholipids, typically 1-2%, it is significantly enriched in these acidic organelles, where it can comprise up to 18% of the total phospholipid content[2][4].

A key feature of its localization is its concentration within the intraluminal vesicles (ILVs) of multivesicular bodies (late endosomes)[1][5][6]. Within these ILVs, BMP can account for as much as 70% of the total lipid content, highlighting its critical structural and functional role in this compartment[5][6]. This specific localization is crucial for its function in lipid sorting, degradation, and cholesterol trafficking[1][2][4]. The unique sn-1,sn-1' stereoconfiguration of BMP is thought to contribute to its resistance to degradation by many lysosomal phospholipases, allowing it to persist in this hydrolytic environment[1][4].

Immunofluorescence studies using specific anti-BMP antibodies have confirmed its colocalization with late endosomal/lysosomal markers like LAMP1 and the small GTPase Rab7, but not with markers of early endosomes, such as Rab5[2].

Distribution and Abundance of Di-22:6-BMP

The distribution of Di-22:6-BMP varies significantly across different cell types, tissues, and physiological states. While oleic acid (18:1) is often the most abundant fatty acid in BMP, polyunsaturated fatty acids like DHA (22:6) are also found in significant concentrations in various cells[1].

Tissue and Cell-Type Distribution

Certain cell types, such as alveolar macrophages, have a naturally high content of BMP, where it can represent up to 18% of total phospholipids[4]. The enrichment of the Di-22:6 species in specific tissues and its alteration in disease states make it a lipid of particular interest. For instance, Di-22:6 BMP levels are significantly elevated in the retina of patients with Stargardt disease[1]. In models of breast cancer, a consistent enrichment of BMP species containing the 22:6 fatty acyl chain has been observed[5].

Di-22:6-BMP as a Biomarker

Alterations in the levels of Di-22:6-BMP in bodily fluids have established it as a valuable biomarker for several conditions:

-

Drug-Induced Phospholipidosis (DIPL): Di-22:6-BMP is a reliable and sensitive non-invasive biomarker for DIPL, a condition characterized by the intracellular accumulation of phospholipids caused by certain cationic amphiphilic drugs[2][][8][9]. Its levels can be monitored in plasma, serum, and urine to track the onset and recovery from drug toxicity[][8][9].

-

Lysosomal Storage Disorders (LSDs): Elevated levels of BMP are a hallmark of many LSDs[1][4]. Specifically, Di-22:6-BMP accumulates in the urine of patients with Niemann-Pick Type C (NPC) disease[1][9]. Studies have shown a significant increase in urinary Di-22:6-BMP in NPC patients compared to healthy individuals[8][9].

-

Metabolic and Kidney Disease: A two-fold increase in Di-22:6-BMP has been observed in the urine of patients with metabolic and kidney diseases, suggesting its potential as a biomarker for disease progression[1].

Quantitative Data on Di-22:6-BMP Distribution

The following tables summarize the available quantitative data on the abundance and changes in Di-22:6-BMP levels in various biological contexts.

| Organelle/Compartment | Relative Abundance of Total BMP | Reference |

| Most Mammalian Tissues | < 1-2% of total phospholipids | [1][2][4] |

| Late Endosomes/Lysosomes | Up to 18% of total phospholipids | [2][4] |

| Intraluminal Vesicles (ILVs) | Up to 70% of total lipid content | [5][6] |

| Alveolar Macrophages | ~18% of total phospholipids | [4] |

| Condition | Sample Type | Fold Change in Di-22:6-BMP | Reference |

| Niemann-Pick Type C Disease | Urine | 51.4-fold increase vs. healthy baseline | [8][9] |

| Metabolic & Kidney Disease | Urine | 2-fold increase | [1] |

| Stargardt Disease | Human Retina | Significantly elevated | [1] |

| Breast Cancer Models | Cells & Tissues | Consistent enrichment of 22:6-BMP | [5] |

Key Cellular Roles and Signaling Pathways

Di-22:6-BMP is not merely a structural lipid; it is an active participant in crucial cellular processes centered around the endolysosomal system.

Regulation of Cholesterol Trafficking

BMP plays a pivotal role in the egress of cholesterol from late endosomes and lysosomes. It functions as a critical cofactor in the transport of cholesterol mediated by the Niemann-Pick C (NPC) proteins. BMP is thought to facilitate the transfer of cholesterol from the intraluminal vesicles to the limiting membrane of the lysosome, a process involving both NPC1 and NPC2 proteins[1][10]. Dysregulation of BMP levels, as seen in NPC disease, contributes to the characteristic accumulation of cholesterol within the lysosome.

Caption: Di-22:6-BMP on ILVs facilitates cholesterol transfer via NPC2 to NPC1 for egress.

Scaffolding for Lysosomal Enzymes

The negatively charged surface of BMP-rich ILVs serves as a docking platform for various soluble lysosomal hydrolases[1]. This interaction is essential for the efficient degradation of various lipids, particularly sphingolipids. BMP acts as a cofactor, stimulating the activity of enzymes like acid sphingomyelinase and glucocerebrosidase[1][3][11].

Protection Against Oxidative Stress

In the context of cancer, the enrichment of the polyunsaturated 22:6 acyl chains in BMP has been linked to a protective role against oxidative stress. It is proposed that Di-22:6-BMP acts as a scavenger of reactive oxygen species (ROS), thereby protecting the lysosomal membrane from permeabilization induced by oxidants[5]. This may represent an adaptive mechanism in tumor cells to cope with elevated ROS levels[5].

Caption: Di-22:6-BMP scavenges ROS, protecting lysosomal membrane integrity.

Experimental Protocols

The study of Di-22:6-BMP requires specialized techniques to accurately identify, quantify, and visualize this low-abundance lipid, particularly distinguishing it from its structural isomer, phosphatidylglycerol (PG).

Immunofluorescence Microscopy

This technique is used to visualize the subcellular localization of BMP.

Protocol Outline:

-

Cell Culture and Fixation: Grow cells on coverslips. Fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Permeabilization and Blocking: Permeabilize cells with a solution of 0.1% saponin and block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with a monoclonal anti-BMP antibody (e.g., clone 6C4) diluted in the blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: After washing with PBS, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgM) for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: (Optional) Co-stain with markers for lysosomes (e.g., anti-LAMP1) or the nucleus (e.g., DAPI). Mount coverslips on slides with an anti-fade mounting medium.

-

Imaging: Visualize using a confocal or wide-field fluorescence microscope. Colocalization analysis with lysosomal markers confirms its specific localization.

Lipid Extraction and Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the identification and quantification of specific BMP molecular species, including Di-22:6-BMP.

Protocol Outline:

-

Sample Preparation: Homogenize cells or tissues in a suitable buffer. For quantitative analysis, spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated or 13C-labeled BMP standard).

-

Lipid Extraction: Perform a biphasic lipid extraction using a modified Bligh-Dyer or Folch method.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the aqueous sample homogenate.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Chromatographic Separation (LC): Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform). Inject the sample onto a reverse-phase or normal-phase liquid chromatography column to separate BMP from other lipid classes and, crucially, from its isomer PG. A gradient elution is typically used.

-

Mass Spectrometry (MS/MS):

-

The eluent from the LC is introduced into the mass spectrometer via an electrospray ionization (ESI) source.

-

Identification: Perform a full scan to detect the parent ion mass-to-charge ratio (m/z) of Di-22:6-BMP. Then, perform tandem MS (MS/MS) by selecting the parent ion, fragmenting it, and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of BMP and allows its differentiation from PG.

-

Quantification: Use a targeted approach, such as multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, to specifically monitor the transition from the Di-22:6-BMP precursor ion to a specific fragment ion. Quantify by comparing the peak area to that of the internal standard.

-

Caption: Workflow for the quantitative analysis of Di-22:6-BMP via LC-MS/MS.

Conclusion

Di-22:6-BMP is a highly specialized lipid whose unique structure and restricted localization to the late endosome/lysosome compartment underpin its critical roles in cellular homeostasis. Its involvement in cholesterol trafficking, lysosomal enzyme function, and response to oxidative stress highlights its importance in both normal physiology and a range of pathologies. The ability to accurately quantify Di-22:6-BMP using advanced mass spectrometry techniques has established it as a potent biomarker for lysosomal storage disorders and drug-induced phospholipidosis. Further research into the regulation of Di-22:6-BMP synthesis and its precise mechanisms of action will undoubtedly provide deeper insights into lysosomal biology and may unveil new therapeutic targets for associated diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. diglib.tugraz.at [diglib.tugraz.at]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Bis(monoacylglycero)phosphate: a secondary storage lipid in the gangliosidoses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular transformation promotes the incorporation of docosahexaenoic acid into the endolysosome-specific lipid bis(monoacylglycerol)phosphate in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The endosomal lipid bis(monoacylglycero) phosphate as a potential key player in the mechanism of action of chloroquine against SARS-COV-2 and other enveloped viruses hijacking the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Di-22:6-bis(monoacylglycerol)phosphate: A clinical biomarker of drug-induced phospholipidosis for drug development and safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bis(monoacylglycero)phosphate, an important actor in the host endocytic machinery hijacked by SARS-CoV-2 and related viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. annualreviews.org [annualreviews.org]

The Enigmatic Lipid: A Technical Guide to Bis(monoacylglycerol)phosphate

A Deep Dive into the Discovery, History, and Pivotal Role of a Unique Lysosomal Phospholipid

Introduction

Bis(monoacylglycerol)phosphate (BMP), also known as lysobisphosphatidic acid (LBPA), is a unique glycerophospholipid that has garnered increasing attention for its critical role in the intricate workings of the late endosomal/lysosomal system. First identified in 1967, this lipid has slowly revealed its importance in cellular homeostasis, particularly in the catabolism of lipids and the regulation of cholesterol trafficking.[1] Its accumulation in various lysosomal storage diseases has further underscored its significance in human health and disease, making it a focal point for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the discovery, history, and functional significance of BMP, complete with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource.

Discovery and History: Unraveling a Structural Anomaly

The journey of BMP began in 1967 when it was first isolated and characterized.[1] Initially named lysobisphosphatidic acid (LBPA), its structure was found to be a notable departure from common glycerophospholipids.[2] Unlike phosphatidylglycerol (PG), its structural isomer, BMP possesses an unusual sn-1:sn-1' stereoconfiguration, where the phosphate group links two glycerol backbones, each carrying a single acyl chain.[2][3] This unique arrangement is thought to contribute to its remarkable resistance to degradation by many lysosomal phospholipases, allowing it to persist and function within the harsh, hydrolytic environment of the lysosome.[2]

For many years after its discovery, BMP remained a relatively understudied molecule. However, the development of specific antibodies against BMP, notably by Kobayashi and colleagues, revolutionized the field.[1] These tools enabled the precise localization of BMP to the internal vesicles of late endosomes and lysosomes, revealing its high concentration in these organelles compared to other cellular membranes.[3][4] This specific enrichment pointed towards a specialized function within the endolysosomal pathway, sparking renewed interest in its metabolism and role in cellular physiology. A significant breakthrough in understanding BMP synthesis came with the recent identification of the Batten disease-associated protein CLN5 as the lysosomal BMP synthase.[3][5]

Structure and Synthesis: A Unique Molecular Architecture

The defining feature of BMP is its sn-1:sn-1' stereochemistry, which sets it apart from other phospholipids.[2] The two fatty acyl chains are esterified to the sn-1 and sn-1' positions of the two glycerol molecules, respectively. While various fatty acids can be incorporated into BMP, it is often enriched with oleic acid (18:1) and the polyunsaturated fatty acid docosahexaenoic acid (DHA; 22:6).[1][2] The specific fatty acid composition can vary between tissues and in different disease states, suggesting a potential for functional diversity among BMP species.[2]

The biosynthesis of BMP is a complex process that is still being fully elucidated. The prevailing model suggests that BMP is synthesized from phosphatidylglycerol (PG) within the late endosomes and lysosomes.[5] The recent discovery of CLN5 as a key BMP synthase has provided a crucial piece to this puzzle.[3][5] Additionally, recent research suggests the existence of alternative, CLN5-independent pathways involving transacylation reactions catalyzed by cytosolic and secreted enzymes.[5]

References

- 1. The Emerging and Diverse Roles of Bis(monoacylglycero) Phosphate Lipids in Cellular Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bis(monoacylglycero)phosphate: a secondary storage lipid in the gangliosidoses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. med.upenn.edu [med.upenn.edu]

- 5. biorxiv.org [biorxiv.org]

The Physiological Role of Di-22:6-Bis(monoacylglycerol)phosphate (Di-22:6-BMP) in the Brain: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bis(monoacylglycerol)phosphate (BMP) is a unique anionic phospholipid predominantly found in the inner membranes of late endosomes and lysosomes. The di-docosahexaenoyl (22:6) species of BMP (Di-22:6-BMP) is particularly enriched in the brain, where it plays a critical role in lysosomal function and is increasingly recognized as a key player in the pathophysiology of various neurodegenerative diseases. This technical guide provides an in-depth overview of the physiological role of Di-22:6-BMP in the brain, focusing on its synthesis, function, and involvement in disease. We present quantitative data on its distribution, detail experimental protocols for its analysis, and visualize its key pathways and workflows to support further research and therapeutic development.

Introduction: The Enigmatic Lysosomal Lipid

While representing a minor fraction of total cellular phospholipids, BMPs are highly concentrated within the endo-lysosomal system, comprising up to 16% of the total lipid content in these organelles.[1] Their unique sn-1,sn-1' stereochemical configuration, conferred by the enzymes PLD3 and PLD4, renders them resistant to degradation by most lysosomal phospholipases, ensuring their stability in this hydrolytic environment.[2][3] Di-22:6-BMP, with its two docosahexaenoic acid (DHA) acyl chains, is of particular interest in neuroscience due to the high abundance of DHA in the brain.[4]

Synthesis and Metabolism of Di-22:6-BMP

The synthesis of BMP is a multi-step process that is not yet fully elucidated but is known to involve the enzymes Phospholipase D3 (PLD3) and PLD4.[2] These enzymes are crucial for establishing the unique S,S-stereochemistry of BMP, which is essential for its stability and function within the lysosome.[2]

Key Enzymes in BMP Synthesis

-

PLD3 and PLD4: These phospholipases catalyze the formation of BMP.[2] Mutations in PLD3 that reduce its catalytic activity are associated with an increased risk for Alzheimer's disease and cause a rare neurodegenerative disorder, spinocerebellar ataxia 46, highlighting the importance of proper BMP synthesis for brain health.[2]

Physiological Functions of Di-22:6-BMP in the Brain

Di-22:6-BMP is integral to several critical lysosomal processes within the brain.

Regulation of Lysosomal Enzyme Activity

BMPs act as cofactors for the degradation of various lipids.[2][3] They provide a negatively charged platform on the inner lysosomal membrane that facilitates the interaction between lysosomal enzymes and their substrates. For example, BMP is essential for the activity of acid β-glucosidase (GCase), the enzyme deficient in Gaucher disease, by acting as a docking site for both GCase and its activator protein, saposin C.[1]

Glycosphingolipid Catabolism

Di-22:6-BMP plays a crucial role in the breakdown of glycosphingolipids, particularly gangliosides, which are abundant in the brain.[3][5] Impaired ganglioside catabolism due to dysfunctional BMP is a hallmark of several lysosomal storage diseases with severe neurological manifestations.[3]

Cholesterol Trafficking

BMP is involved in the egress of cholesterol from the lysosome, a process that is critical for maintaining cellular cholesterol homeostasis.[5] This function is particularly important in the brain, which has a high cholesterol content.

Di-22:6-BMP in Neurodegenerative Diseases

Alterations in Di-22:6-BMP levels are increasingly being recognized as a common feature of a wide range of neurodegenerative disorders.

Parkinson's Disease (PD)

Elevated levels of urinary Di-22:6-BMP are found in carriers of mutations in the LRRK2 gene, a major genetic risk factor for PD.[6][7] LRRK2 kinase inhibitors have been shown to reduce these elevated urinary Di-22:6-BMP levels, suggesting that this lipid may serve as a valuable biomarker for target engagement in clinical trials.[8][7][9] Furthermore, loss of VPS13C, a gene associated with early-onset PD, also leads to the accumulation of Di-22:6-BMP.[8][10]

Alzheimer's Disease (AD)

In the context of AD, a specific form of BMP containing arachidonic acid (AA-BMP) has been found to accumulate near amyloid plaques.[11] The accumulation of this BMP species is driven by microglia, and its buildup can interfere with the brain's waste clearance processes.[11] The protein progranulin, a key lipid regulator, helps maintain BMP levels, and therapies aimed at boosting progranulin could potentially restore lipid balance in the AD brain.[11]

Lysosomal Storage Diseases (LSDs)

Significant accumulation of BMP, including Di-22:6-BMP, is a characteristic feature of the brains of individuals with gangliosidoses, such as GM1 and GM2 gangliosidosis.[3][5][12] In these diseases, BMP is considered a secondary storage material.[3][5] Elevated Di-22:6-BMP is also a biomarker for Niemann-Pick type C (NPC) disease, another LSD that affects the brain.[13][14]

Quantitative Data on Di-22:6-BMP in the Brain

The following tables summarize the available quantitative data on Di-22:6-BMP levels in the brain and other relevant samples, particularly in the context of disease.

| Condition | Sample Type | Change in Di-22:6-BMP | Fold Change/Concentration | Reference |

| Healthy Humans | Plasma | Baseline | 0.29 ± 0.15 ng/ml | [15] |

| Serum | Baseline | 0.46 ± 0.52 ng/ml | [15] | |

| Urine | Baseline | 0.86 ± 1.11 ng/(mg creatinine) | [15] | |

| Niemann-Pick Type C | Urine | Increased | 51.4-fold higher than healthy controls (mean: 44.3 ± 60.9 ng/(mg creatinine)) | [14][15] |

| LRRK2 G2019S Mutation Carriers | Urine | Increased | Significantly higher than non-carriers | [8][6][7] |

| Frontotemporal Dementia (FTD-TDP43-A(GRN)) | Frontal Lobe | Reduced | Lower than control and sporadic FTD | [16] |

| GM1 and GM2 Gangliosidoses | Brain | Increased | Significantly greater than normal subjects | [3][5] |

| Predominant BMP Fatty Acid Species in Gangliosidosis Brains |

| C22:6 (Docosahexaenoic acid) |

| C18:0 (Stearic acid) |

| C18:1 (Oleic acid) |

| Reference: [3][5] |

Experimental Protocols

Lipid Extraction from Brain Tissue

A standard method for total lipid extraction from brain tissue is a modification of the Folch procedure.

-

Homogenization: Homogenize brain tissue (e.g., 0.1g) in a suitable buffer such as PBS.

-

Solvent Extraction: Add a 2:1 mixture of chloroform:methanol to the homogenate and vortex thoroughly.

-

Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases. The lower organic phase contains the lipids.

-

Drying and Reconstitution: Carefully collect the organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in an appropriate solvent for downstream analysis.

Reference: [17]

Quantification of Di-22:6-BMP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of BMP species.

-

Sample Preparation: Extract lipids from the biological matrix (e.g., brain homogenate, urine, plasma) using a suitable method, such as liquid-liquid extraction.[6] Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., di-22:6-BMP-d5) to correct for matrix effects and variations in extraction efficiency.[1][6]

-

Chromatographic Separation: Separate the lipid species using a high-performance liquid chromatography (HPLC) system. A C18 reversed-phase column is commonly used with a gradient of mobile phases (e.g., water, acetonitrile, methanol with additives like formic acid or ammonium formate).

-

Mass Spectrometric Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the highly specific detection and quantification of the target analyte (Di-22:6-BMP) and the internal standard based on their specific precursor-to-product ion transitions.

-

Data Analysis: Quantify the amount of Di-22:6-BMP in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of Di-22:6-BMP.[15]

Signaling Pathways and Experimental Workflows

Di-22:6-BMP Synthesis and Role in Lysosomal Function

Caption: Synthesis of Di-22:6-BMP and its role in facilitating glycosphingolipid degradation within the lysosome.

Dysregulation of Di-22:6-BMP in Parkinson's Disease

Caption: Proposed pathway linking LRRK2 mutations to increased urinary Di-22:6-BMP in Parkinson's disease.

Experimental Workflow for Di-22:6-BMP Analysis

Caption: A typical experimental workflow for the quantification of Di-22:6-BMP from biological samples.

Future Directions and Therapeutic Implications

The growing body of evidence linking Di-22:6-BMP to the pathophysiology of several neurodegenerative diseases opens up new avenues for therapeutic intervention. Modulating the levels or activity of Di-22:6-BMP and its associated enzymes could represent a novel therapeutic strategy. Furthermore, the use of Di-22:6-BMP as a biomarker holds immense promise for patient stratification, monitoring disease progression, and assessing the efficacy of novel therapeutics in clinical trials. Further research is needed to fully elucidate the intricate roles of Di-22:6-BMP in brain health and disease, which will be crucial for the development of targeted and effective treatments for these devastating disorders.

References

- 1. biorxiv.org [biorxiv.org]

- 2. neurosciencenews.com [neurosciencenews.com]

- 3. Bis(monoacylglycero)phosphate: a secondary storage lipid in the gangliosidoses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular transformation promotes the incorporation of docosahexaenoic acid into the endolysosome-specific lipid bis(monoacylglycerol)phosphate in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bis(monoacylglycero)phosphate: a secondary storage lipid in the gangliosidoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medrxiv.org [medrxiv.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Lysosomal dysfunction in neurodegeneration: emerging concepts and methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. rupress.org [rupress.org]

- 11. Brain Fats and Microglia Drive Alzheimer’s Disease | Technology Networks [technologynetworks.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. ovid.com [ovid.com]

- 16. researchgate.net [researchgate.net]

- 17. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

Interaction of Di-22:6-BMP with lysosomal enzymes

An In-depth Technical Guide on the Interaction of Di-22:6-BMP with Lysosomal Enzymes

Introduction

Bis(monoacylglycero)phosphate (BMP) is an anionic glycerophospholipid uniquely enriched within the intraluminal vesicles (ILVs) of late endosomes and lysosomes.[1][2][3] Unlike common phospholipids, BMP often possesses a unique sn-1,sn'-1' stereoconfiguration, which contributes to its resistance against degradation by lysosomal phospholipases.[2][4] The fatty acid composition of BMP varies, with the di-docosahexaenoyl (22:6) species, Di-22:6-BMP, being one of the most abundant and functionally significant isoforms.[5][6] This lipid is not merely a structural component; it is a critical regulator of lysosomal function, acting as a docking platform and an allosteric activator for numerous lysosomal hydrolases involved in lipid catabolism.[7][8] Dysregulation of Di-22:6-BMP levels is a hallmark of various lysosomal storage disorders (LSDs) and drug-induced phospholipidosis, making it a crucial biomarker and a potential therapeutic target.[5][9]

Core Function: Di-22:6-BMP as a Platform for Lysosomal Hydrolysis

Within the acidic milieu of the lysosome (pH ~4.5-5.0), the phosphate headgroup of BMP is negatively charged.[3] This negative charge is fundamental to its function, as it facilitates the recruitment of soluble, cationic lysosomal enzymes and activator proteins to the surface of ILVs via electrostatic interactions.[1][6] This colocalization of enzymes, cofactors, and lipid substrates on the BMP-rich membrane surface dramatically enhances the efficiency of lipid degradation.[10] The polyunsaturated acyl chains of Di-22:6-BMP are thought to increase membrane fluidity, which may further facilitate the insertion and activity of membrane-associated proteins and enzymes.[11]

Key Interactions with Lysosomal Enzymes

Di-22:6-BMP modulates the activity of a host of essential lysosomal enzymes.

-

Acid Sphingomyelinase (ASM): ASM is responsible for the hydrolysis of sphingomyelin into ceramide and phosphocholine. The activity of ASM is significantly stimulated by BMP.[1] This interaction is further enhanced by the sphingolipid activator protein (saposin) C.[3] Additionally, Heat Shock Protein 70 (Hsp70) has been shown to associate with BMP, creating a stable platform that facilitates ASM's binding and catalytic function, thereby maintaining lysosomal membrane stability.[3][11]

-

Glucocerebrosidase (GBA1): GBA1 catalyzes the breakdown of glucosylceramide to glucose and ceramide. Mutations in the GBA1 gene are the most common genetic risk factor for Parkinson's disease. BMP is a potent activator of GBA1, a process that also relies on the presence of saposin C.[1][3] Pathological conditions associated with GBA1 mutations often show a corresponding elevation in cellular and urinary BMP levels.[12][13]

-

Lysosomal Phospholipase A2 (LPLA2): LPLA2 is involved in the degradation of phospholipids like phosphatidylcholine. Its activity is also stimulated by BMP.[1][2]

-

Other Hydrolases and Coactivators: In vitro studies have demonstrated that BMP can also activate other key enzymes, including hexosaminidase A (involved in ganglioside degradation) and GM2 activator protein (GM2AP).[1] Saposin B is also known to bind to BMP-rich membranes to facilitate the transfer of substrate lipids for degradation.[2]

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding the interaction between BMP and lysosomal enzymes.

Table 1: Stimulation of Lysosomal Enzyme Activity by BMP

| Enzyme/Protein | Activator(s) | Effect | Source |

|---|---|---|---|

| Acid Sphingomyelinase (ASM) | BMP | Stimulates degradation of sphingomyelin-containing vesicles | [1] |

| ASM | BMP + Saposin C | Further enhances ASM activity | [1] |

| Glucocerebrosidase (GBA1) | BMP | Activates GBA1 activity in vitro | [1] |

| Hexosaminidase A (HEXA) | BMP | Activates HEXA activity in vitro | [1] |

| Lysosomal PLA2 (LPLA2) | BMP | Stimulates activity with phospholipid substrates | [1] |

| Saposin B | BMP | Function is enhanced with increasing BMP concentration |[2] |

Table 2: Alterations in Di-22:6-BMP Concentrations in Disease and Experimental Models

| Condition | Sample Type | Change in Di-22:6-BMP Level | Fold Change | Source |

|---|---|---|---|---|

| Niemann-Pick Type C (NPC) Disease | Human Urine | Increased vs. Healthy Controls | 51.4-fold | [5][9] |

| Parkinson's Disease (LRRK2 Mutation Carriers) | Human Urine | Increased vs. Healthy Controls | 3 to 7-fold | [12] |

| LRRK2 Mutant MEF Cells (MLi-2 treatment) | Cell Lysate | Decreased vs. Untreated Mutant Cells | ~20% decrease | [14] |

| LRRK2 Mutant MEF Cells (GCase inhibition) | Cell Lysate | Increased vs. Untreated Mutant Cells | Significant increase | [14] |

| Metabolic and Kidney Disease | Human Urine | Increased vs. Healthy Controls | 2-fold |[8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Di-22:6-BMP and its interactions.

Protocol 1: In Vitro Lysosomal Enzyme Activity Assay with BMP-Enriched Liposomes

This protocol describes a general method to assess the effect of BMP on the activity of a purified lysosomal enzyme.[15][16]

-

Liposome Preparation:

-

Prepare a lipid mixture in chloroform containing a base phospholipid (e.g., phosphatidylcholine), cholesterol, and the lipid substrate for the enzyme of interest.

-

Create two batches: a control batch and an experimental batch containing a specific molar percentage of Di-22:6-BMP (e.g., 10-20 mol%).

-

Dry the lipid mixtures under a stream of nitrogen gas to form a thin film.

-

Hydrate the lipid film in an appropriate assay buffer (e.g., sodium acetate buffer, pH 4.5) to form multilamellar vesicles.

-

Generate large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm) by extrusion through a polycarbonate membrane.

-

-

Enzyme Activity Assay:

-

In a microplate, combine the prepared liposomes (control and BMP-enriched) with the purified lysosomal enzyme and any necessary cofactors (e.g., saposins).

-

Incubate the reaction at 37°C for a specified time.

-

Terminate the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Quantify the product of the enzymatic reaction. This can be achieved using a fluorescent or colorimetric substrate, or by extracting the lipids and analyzing them via chromatography (TLC or LC-MS).

-

-

Data Analysis:

-

Compare the rate of product formation in the presence and absence of BMP-enriched liposomes to determine the stimulatory effect.

-

Protocol 2: Quantification of Di-22:6-BMP in Biological Samples via LC-MS/MS

This protocol details a robust method for the precise quantification of Di-22:6-BMP in complex matrices like plasma, urine, or cell lysates.[3][12]

-

Sample Preparation and Lipid Extraction:

-

Thaw biological samples (e.g., 50 µL of urine) on ice. For urine, normalize samples to creatinine concentration.

-

Add an internal standard solution containing a known concentration of a stable isotope-labeled Di-22:6-BMP (e.g., Di-22:6-BMP-d5) to each sample.

-

Perform a liquid-liquid extraction using a suitable solvent system (e.g., a modified Bligh-Dyer or Folch extraction with chloroform/methanol).

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under nitrogen gas and reconstitute in an appropriate injection solvent (e.g., methanol/acetonitrile).

-

-

LC-MS/MS Analysis:

-

Instrumentation: Use a high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad 6500 or 7500).[3][5]

-

Chromatography: Separate the lipid extract on a C18 reverse-phase column with a gradient elution profile.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

-

Define specific precursor-to-product ion transitions for both the endogenous Di-22:6-BMP and the deuterated internal standard.

-

-

-

Data Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the concentration of Di-22:6-BMP in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of Di-22:6-BMP.

-

Visualized Pathways and Workflows

The following diagrams illustrate key concepts and workflows related to Di-22:6-BMP.

Caption: Mechanism of BMP-mediated lysosomal enzyme activation on ILVs.

Caption: Experimental workflow for Di-22:6-BMP quantification via LC-MS/MS.

Caption: Proposed biosynthetic pathways for lysosomal BMP.

Conclusion and Future Directions

Di-22:6-BMP is a central player in lysosomal lipid metabolism, acting as a crucial cofactor for a variety of hydrolases. Its unique structure and charge create a microenvironment on intraluminal vesicles that is essential for efficient lipid catabolism. The strong correlation between elevated Di-22:6-BMP levels and the pathophysiology of numerous diseases underscores its importance as both a biomarker and a point of therapeutic intervention. While significant progress has been made, key questions remain. The complete and regulated mechanisms of BMP synthesis and degradation are still being fully elucidated.[1][17] Understanding how the specific acyl chain composition, particularly the docosahexaenoic acid (DHA) enrichment, is achieved and how it precisely modulates the function of individual enzymes will be critical areas for future research. Further investigation into these pathways will undoubtedly provide novel insights into lysosomal biology and open new avenues for treating a wide range of debilitating diseases.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. The Emerging and Diverse Roles of Bis(monoacylglycero) Phosphate Lipids in Cellular Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. annualreviews.org [annualreviews.org]

- 7. researchgate.net [researchgate.net]

- 8. escholarship.org [escholarship.org]

- 9. Di-22:6-bis(monoacylglycerol)phosphate: A clinical biomarker of drug-induced phospholipidosis for drug development and safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. diglib.tugraz.at [diglib.tugraz.at]

- 12. LRRK2 and GBA1 variant carriers have higher urinary bis(monacylglycerol) phosphate concentrations in PPMI cohorts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Extracellular vesicle-mediated release of bis(monoacylglycerol)phosphate is regulated by LRRK2 and Glucocerebrosidase activity [elifesciences.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Exploring lipid–protein interactions in plant membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. molbiolcell.org [molbiolcell.org]

- 17. Discovery of the lysosomal bis(monoacylglycero)phosphate synthase | Stanford Digital Repository [purl.stanford.edu]

Di-22:6-BMP: A Technical Guide to its Role in Endosomal Trafficking

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(mono-docosahexaenoyl-glycero)phosphate (Di-22:6-BMP), a prominent member of the bis(monoacylglycero)phosphate (BMP) lipid family, is a key player in the intricate processes of endosomal trafficking and lysosomal function. This technical guide provides an in-depth overview of Di-22:6-BMP, its mechanism of action, and its significance in cellular homeostasis and disease. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the pathways involved.

Di-22:6-BMP is a glycerophospholipid with a unique stereoconfiguration, primarily localized to the inner membranes of late endosomes and lysosomes.[][2][3] Its enrichment in these compartments is crucial for a variety of cellular processes, including the formation of intraluminal vesicles (ILVs), the sorting of cargo within the endosomal system, and the activation of lysosomal enzymes.[2][4][5][6]

Core Concepts: The Multifaceted Role of Di-22:6-BMP in Endosomal Trafficking

Di-22:6-BMP's involvement in endosomal trafficking is multifaceted, influencing membrane dynamics, protein recruitment, and enzymatic activity.

Membrane Curvature and Intraluminal Vesicle (ILV) Formation

A key function of Di-22:6-BMP is its ability to induce negative membrane curvature, a critical step in the formation of ILVs within multivesicular bodies (MVBs).[3] This property is attributed to the conical shape of the BMP molecule.[][3] The acidic environment of the late endosome is thought to enhance this activity, promoting the inward budding of the endosomal membrane to sequester cargo destined for degradation or secretion in exosomes.[2]

Interaction with the ESCRT Machinery and Alix

The formation of ILVs is a highly regulated process that involves the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery. Di-22:6-BMP collaborates with the ESCRT-associated protein Alix to facilitate this process.[2][3][5] Alix is recruited to BMP-rich domains on the cytosolic side of the late endosomal membrane, where it is believed to undergo a conformational change that promotes membrane invagination and the subsequent recruitment of downstream ESCRT components.[5] This interplay is essential for the proper sorting of cargo into ILVs.

dot

A Platform for Lysosomal Enzyme Activation

The negatively charged headgroup of Di-22:6-BMP serves as an essential docking site for a variety of soluble lysosomal hydrolases and their activator proteins, such as saposins.[5][6] This electrostatic interaction is crucial for the efficient degradation of various lipids, including sphingolipids and cholesterol.[4][6] By concentrating these enzymes on the surface of ILVs, Di-22:6-BMP creates a microenvironment that is highly conducive to lipid catabolism.[6]

Immunofluorescence Staining of BMP in Late Endosomes

Objective: To visualize the subcellular localization of BMP and its colocalization with late endosomal markers.

Materials:

-

Primary Antibody: Anti-BMP monoclonal antibody

-

Secondary Antibody: Fluorescently-conjugated anti-mouse IgG

-

Late Endosomal Marker Antibody: Anti-CD63 antibody

-

Fixative: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: PBS containing 0.1% saponin and 1% BSA

-

Blocking Buffer: PBS containing 1% BSA

-

Mounting Medium with DAPI

Procedure:

-

Cell Culture: Grow adherent cells on glass coverslips.

-

Fixation: Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization and Blocking: Permeabilize and block non-specific binding by incubating the cells in permeabilization/blocking buffer for 30 minutes at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the anti-BMP and anti-CD63 primary antibodies, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with the fluorescently-conjugated secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips on glass slides using mounting medium containing DAPI.

-

Imaging: Visualize the stained cells using a confocal microscope.

In Vitro Liposome Budding Assay

Objective: To reconstitute the budding of intraluminal vesicles in a cell-free system.

Materials:

-

Lipids: Di-22:6-BMP, Phosphatidylcholine (PC), Phosphatidylethanolamine (PE), Phosphatidylinositol (PI)

-

Buffer: MES buffer at various pH values (e.g., 7.4 and 5.5)

-

Extruder with polycarbonate filters (e.g., 100 nm pore size)

-

Fluorescent lipid dye (e.g., Rhodamine-PE)

Procedure:

-

Liposome Preparation:

-

Mix the lipids (e.g., PC:PE:PI:BMP in a 5:2:1:2 molar ratio) and a fluorescent lipid dye in a glass vial.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Hydrate the lipid film with the desired pH buffer by vortexing.

-

Generate unilamellar vesicles by extruding the lipid suspension through a polycarbonate filter.

-

-

Budding Reaction:

-

Incubate the prepared liposomes at 37°C.

-

To study the effect of proteins, add purified Alix and/or ESCRT components to the liposome suspension.

-

-

Analysis:

-

Visualize the liposomes by fluorescence microscopy to observe the formation of internal vesicles.

-

Alternatively, use electron microscopy for higher resolution imaging of the budding structures.

-

Conclusion

Di-22:6-BMP is an indispensable lipid in the regulation of endosomal trafficking and lysosomal function. Its unique structural properties and specific localization enable it to orchestrate key events such as ILV formation and the degradation of cellular components. Understanding the intricate roles of Di-22:6-BMP is not only fundamental to cell biology but also holds significant promise for the development of novel therapeutic strategies for a range of diseases, including lysosomal storage disorders and neurodegenerative conditions. The experimental approaches detailed in this guide provide a robust framework for further investigation into the fascinating biology of this essential phospholipid.

References

- 2. The endosomal lipid bis(monoacylglycero) phosphate as a potential key player in the mechanism of action of chloroquine against SARS-COV-2 and other enveloped viruses hijacking the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diglib.tugraz.at [diglib.tugraz.at]

- 4. researchgate.net [researchgate.net]

- 5. The Emerging and Diverse Roles of Bis(monoacylglycero) Phosphate Lipids in Cellular Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.upenn.edu [med.upenn.edu]

Methodological & Application

Measuring Di-22:6-BMP in Urine: A Detailed Application Note and Protocol for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the accurate and reproducible measurement of di-docosahexaenoyl bis(monoacylglycerol)phosphate (Di-22:6-BMP) in human and animal urine samples. This guide is intended for researchers, scientists, and drug development professionals investigating lysosomal function, drug-induced phospholipidosis (DIPL), and various disease states where Di-22:6-BMP serves as a critical biomarker.

Introduction

Di-22:6-BMP is a unique, negatively charged glycerophospholipid predominantly found in the inner membranes of late endosomes and lysosomes.[1][2] Its accumulation in urine is a sensitive and specific indicator of lysosomal stress and dysfunction.[1] This makes urinary Di-22:6-BMP a valuable non-invasive biomarker for monitoring the onset and progression of DIPL, a condition where certain drugs cause an excess accumulation of phospholipids in tissues.[1][3] Furthermore, elevated levels of urinary Di-22:6-BMP are associated with several lysosomal storage disorders, such as Niemann-Pick disease type C (NPC), and neurodegenerative conditions like Parkinson's disease.[1][4][5]

The primary analytical technique for the quantification of Di-22:6-BMP in urine is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the accurate measurement of this low-abundance lipid.[3]

Quantitative Data Summary

The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of Di-22:6-BMP in urine, as reported in various studies. These values can serve as a benchmark for researchers developing and validating their own assays.

Table 1: Linearity and Sensitivity of Di-22:6-BMP Urinary Assays

| Species | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |

| Human | 0.1 - 25 | 0.1 | [6] |

| Rat | 0.2 - 250 | 0.2 | [7] |

| Mouse | Not explicitly stated, but standard curves prepared. | Not explicitly stated | [3] |

Table 2: Precision and Accuracy of a Validated Di-22:6-BMP Urinary Assay in Rats

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) | Reference |

| Low | 1.9 | -0.5 | 3.5 | -1.5 | [8] |

| Mid | 1.2 | -1.3 | 2.8 | -2.3 | [8] |

| High | 0.8 | -1.8 | 2.1 | -2.8 | [8] |

| %CV = Percent Coefficient of Variation; %RE = Percent Relative Error |

Experimental Protocols

This section outlines a typical experimental protocol for the analysis of Di-22:6-BMP in urine samples by LC-MS/MS.

Urine Sample Collection and Preparation

Proper sample handling is critical for accurate and reproducible results.

-

Collection: Collect mid-stream urine samples in sterile containers. For longitudinal studies, it is advisable to collect the first morning void to minimize diurnal variation.

-

Storage: Process samples immediately or store them at -80°C until analysis to prevent degradation of lipids.

-

Normalization: To account for variations in urine dilution, it is recommended to normalize Di-22:6-BMP concentrations to urinary creatinine levels.[4]

Extraction of Di-22:6-BMP from Urine (Liquid-Liquid Extraction)

This protocol is adapted from established methods for phospholipid extraction from urine.[1][3]

-

Thaw frozen urine samples on ice.

-

Centrifuge the urine at 2,000 x g for 10 minutes at 4°C to pellet any cellular debris.

-

Transfer a known volume of the supernatant (e.g., 100 µL) to a clean tube.

-